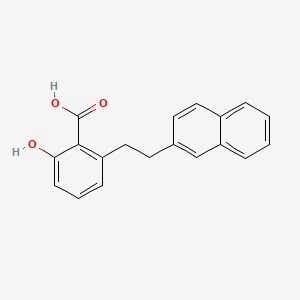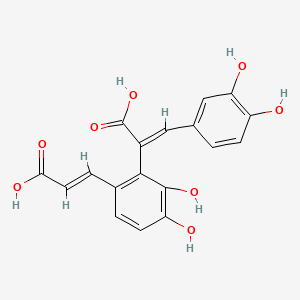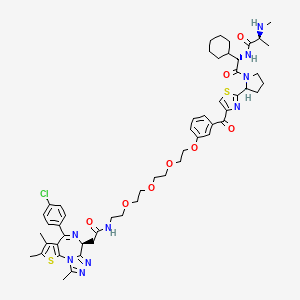
SR 16832
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SR 16832 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 6-Methoxy-4-chinolin. Dies wird gefolgt von der Einführung der Nitrobenzamid-Einheit. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Reagenzien wie Chloroform, Methanol und Salpetersäure. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥98% zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Die Verbindung wird typischerweise als Pulver hergestellt und bei -20 °C gelagert, um die Stabilität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SR 16832 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die Nitrogruppe verändern, was möglicherweise zu einer Aminogruppe führt.
Substitution: Die Chlorogruppe in this compound kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Chinolinderivate liefern, während die Reduktion Aminderivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
SR 16832 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als chemisches Werkzeug verwendet, um die PPARγ-Hemmung und ihre Auswirkungen auf die Ligandenbindung und die transkriptionelle Aktivität zu untersuchen.
Biologie: Wird in Zellassays eingesetzt, um die Rolle von PPARγ in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten, bei denen PPARγ eine kritische Rolle spielt, wie Diabetes und Stoffwechselstörungen.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf PPARγ abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es PPARγ sowohl an orthosteren als auch an allosteren Stellen hemmt. Diese doppelte Hemmung verhindert die Bindung endogener Liganden und reduziert die transkriptionelle Aktivität von PPARγ. Die Verbindung blockiert effektiv die Aktivierung von PPARγ durch endogene Liganden wie Docosahexaensäure (DHA), wodurch die Genexpression und zelluläre Funktionen moduliert werden .
Wirkmechanismus
SR 16832 exerts its effects by inhibiting PPARγ at both orthosteric and allosteric sites. This dual-site inhibition prevents the binding of endogenous ligands and reduces the transcriptional activity of PPARγ. The compound effectively blocks the activation of PPARγ by endogenous ligands like docosahexaenoic acid (DHA), thereby modulating gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GW 9662: Ein orthosterer kovalenter Antagonist von PPARγ.
T 0070907: Ein weiterer orthosterer kovalenter Antagonist von PPARγ.
Einzigartigkeit von SR 16832
This compound ist aufgrund seines dualen Hemmungsmechanismus einzigartig, der es ermöglicht, PPARγ effektiver zu hemmen als orthostere kovalente Antagonisten wie GW 9662 und T 0070907. Diese dual-site-Wirkung bietet eine umfassendere Hemmung von PPARγ, wodurch this compound ein wertvolles Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen wird .
Eigenschaften
IUPAC Name |
2-chloro-N-(6-methoxyquinolin-4-yl)-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-25-11-3-5-15-13(9-11)16(6-7-19-15)20-17(22)12-8-10(21(23)24)2-4-14(12)18/h2-9H,1H3,(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZAGCRUDYUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B610899.png)


